5-(4-amino-5-phenylquinazolin-2-yl)-N-tert-butylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral agents and kinase inhibitors. It is identified by its CAS number 1272356-75-8 and has a molecular formula of C23H23N5O2S, with a molecular weight of approximately 433.5 g/mol .
5-(4-amino-5-phenylquinazolin-2-yl)-N-tert-butylpyridine-3-sulfonamide falls under several classifications:
The synthesis of 5-(4-amino-5-phenylquinazolin-2-yl)-N-tert-butylpyridine-3-sulfonamide typically involves multi-step organic reactions. While specific synthetic routes may vary, a general approach includes:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity but are often proprietary or specific to research contexts.
The molecular structure of 5-(4-amino-5-phenylquinazolin-2-yl)-N-tert-butylpyridine-3-sulfonamide can be represented as follows:
Key structural data includes:
The compound can undergo various chemical reactions typical for sulfonamides and quinazolines, including:
These reactions are significant in exploring the compound's reactivity profile for potential medicinal applications.
The mechanism of action for 5-(4-amino-5-phenylquinazolin-2-yl)-N-tert-butylpyridine-3-sulfonamide primarily involves inhibition of specific enzymes or pathways relevant to viral replication or cellular proliferation.
Data from biological assays would be necessary to elucidate specific interactions and confirm efficacy against target pathways.
Key chemical properties include:
The primary applications of 5-(4-amino-5-phenylquinazolin-2-yl)-N-tert-butylpyridine-3-sulfonamide include:
Regioselective C–H functionalization is pivotal for constructing the quinazoline-pyridine core of 5-(4-amino-5-phenylquinazolin-2-yl)-N-tert-butylpyridine-3-sulfonamide. The quinazoline ring is typically assembled via cyclocondensation of anthranilic acid derivatives with benzaldehyde derivatives, followed by selective C2 functionalization for pyridine attachment. Direct C–H activation at the pyridine C5 position enables coupling with sulfonamide precursors, though the electron-deficient nature of pyridine necessitates carefully optimized catalysts. Palladium-catalyzed C–H arylation using quinazoline-2-halides demonstrates moderate regioselectivity but requires sterically hindered phosphine ligands to minimize homocoupling. Recent advances employ copper(I)-mediated Chan-Lam coupling for C–N bond formation between 5-aminopyridine-3-sulfonamide intermediates and 2-chloro-5-phenylquinazolin-4-amine derivatives, achieving yields >75% with minimal protection/deprotection steps [1].
Sulfonamide bond formation between the tert-butyl-protected sulfonamide and the halogenated quinazoline represents a critical yield-determining step. Key optimization parameters include:
Table 1: Optimization of Sulfonamide Coupling Reaction Parameters
Condition | Reagent Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃/DMF | 2.5 | 130 | 24 | 45 |
DIPEA/DCE | 3.0 | 80 | 12 | 78 |
CuI/phen/DCE | 1.2 (CuI) | 100 | 8 | 92 |
The tert-butyl moiety appended to the sulfonamide nitrogen significantly modulates physicochemical properties:
Solution-phase synthesis dominates production of 5-(4-amino-5-phenylquinazolin-2-yl)-N-tert-butylpyridine-3-sulfonamide due to scalability constraints of solid-phase methods:
Table 2: Synthetic Approach Comparison
Parameter | Solution-Phase | Solid-Phase (Wang Resin) |
---|---|---|
Overall yield (4 steps) | 32% | 18% |
Purity (crude product) | 85% | 65% |
Scale limitation | Kilogram-scale feasible | <100 mg |
Purification strategy | Recrystallization (EtOAc/hexane) | HPLC purification required |
Key advantage | No linker cleavage step | Automated parallel synthesis |
Major limitation | Solvent-intensive | Low resin loading efficiency |
Solution-phase routes employ sequential reactions without intermediate purification until the final coupling step, whereas solid-phase attempts suffer from resin incompatibility during quinazoline cyclization at >100°C. Microwave-assisted solution-phase synthesis reduces reaction times by 60% while maintaining yields >30% at decagram scale [5] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9